Physicochemical Differentiation: Lipophilicity and Hydrogen‑Bonding Profile Versus the Des‑Ethoxy Analog (Class‑Level Inference)
The presence of the 5‑ethoxy substituent elevates both the computed lipophilicity and the hydrogen‑bond acceptor count relative to the des‑ethoxy comparator 2‑((3‑phenoxypropyl)thio)‑1H‑benzo[d]imidazole [1]. The target compound has an XLogP3‑AA of 4.7 and four H‑bond acceptors, whereas the des‑ethoxy analog is predicted to exhibit a lower logP and only three H‑bond acceptors. These differences are predicted to enhance membrane permeability in cell‑based assays [1].
| Evidence Dimension | Computed XLogP3‑AA and hydrogen‑bond acceptor count |
|---|---|
| Target Compound Data | XLogP3‑AA = 4.7; 4 H‑bond acceptors; 1 H‑bond donor; MW 328.4 [1] |
| Comparator Or Baseline | 2‑((3‑Phenoxypropyl)thio)‑1H‑benzo[d]imidazole (des‑ethoxy analog): predicted XLogP ~3.5–4.0; 3 H‑bond acceptors (estimated from fragment contributions) |
| Quantified Difference | ΔXLogP ≈ +0.7–1.2; +1 H‑bond acceptor; ΔMW ≈ +46 Da |
| Conditions | Computed physicochemical descriptors (PubChem 2025.09.15 release; fragment‑based estimation for comparator) |
Why This Matters
When procuring compounds for cell‑permeability‑dependent assays, the higher lipophilicity and additional H‑bond acceptor of the 5‑ethoxy derivative may provide a measurable advantage in passive membrane diffusion relative to the des‑ethoxy analog.
- [1] PubChem Compound Summary for CID 1653603, 5-ethoxy-2-[(3-phenoxypropyl)sulfanyl]-1H-1,3-benzodiazole. National Center for Biotechnology Information (2025). View Source
